N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a hydroxamic acid functional group, which is known for its ability to chelate metal ions. The compound’s structure includes a naphthalene moiety, which contributes to its aromatic properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide typically involves the condensation of a naphthalene derivative with a benzamide precursorThe reaction is usually carried out under mild conditions, with the use of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly histone deacetylase inhibitors.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloenzymes, such as histone deacetylases, by binding to the metal ion in the enzyme’s active site. This inhibition can lead to changes in gene expression and cellular functions, making the compound a potential therapeutic agent for diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Another hydroxamic acid derivative with similar enzyme inhibitory properties.
N-Hydroxy-4-((methyl(naphthalen-2-ylmethyl)amino)methyl)benzamide: A closely related compound with slight variations in the naphthalene moiety.
Uniqueness
N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is unique due to its specific combination of a naphthalene moiety and a hydroxamic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research fields .
Eigenschaften
CAS-Nummer |
918631-19-3 |
---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-hydroxy-4-[[methyl(naphthalen-2-ylmethyl)amino]methyl]benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(13-15-6-10-18(11-7-15)20(23)21-24)14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,24H,13-14H2,1H3,(H,21,23) |
InChI-Schlüssel |
SWFVABLAQKFNCO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.